molecular formula C7H6ClFO B1586530 3-Chloro-5-fluorobenzyl alcohol CAS No. 79944-64-2

3-Chloro-5-fluorobenzyl alcohol

Cat. No. B1586530
CAS RN: 79944-64-2
M. Wt: 160.57 g/mol
InChI Key: VJTJBAMDTCIMOB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It is a clear colorless liquid and is used as a reagent and intermediate in research chemical synthesis .


Molecular Structure Analysis

The molecular weight of 3-Chloro-5-fluorobenzyl alcohol is 160.58 . Its IUPAC name is (3-chloro-5-fluorophenyl)methanol . The InChI code is 1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 .


Chemical Reactions Analysis

Alcohols, including 3-Chloro-5-fluorobenzyl alcohol, can undergo several reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl .


Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzyl alcohol has a melting point of over 110°C . It is a liquid at ambient temperature . Its density is 1.344g/cm3 and it has a boiling point of 224.3ºC at 760 mmHg .

Scientific Research Applications

“3-Chloro-5-fluorobenzyl alcohol” is a type of organic compound that belongs to the class of benzenoids . It’s often used in various chemical reactions as a reagent . Here are some more details about its applications:

  • Proteomics Research : This compound is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this context, “3-Chloro-5-fluorobenzyl alcohol” could be used in various ways, such as a reagent in protein purification or identification procedures.

  • Organic Synthesis : “3-Chloro-5-fluorobenzyl alcohol” can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and carry out multistep syntheses of complex molecules with a high degree of control.

  • Pharmaceutical Research : This compound could be used in the development of new drugs . The specific role it plays would depend on the drug being developed and the disease or condition it’s intended to treat.

  • Material Science : In material science, this compound could be used in the synthesis of new materials . These could include polymers, ceramics, or composite materials.

  • Biochemical Research : “3-Chloro-5-fluorobenzyl alcohol” could be used in biochemical research, possibly as a reagent in the study of biological processes .

  • Conversion into Alkyl Halides : “3-Chloro-5-fluorobenzyl alcohol” could potentially be converted into alkyl halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) . Alkyl halides are a class of compounds that are often used in organic synthesis.

Safety And Hazards

3-Chloro-5-fluorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTJBAMDTCIMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370525
Record name 3-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorobenzyl alcohol

CAS RN

79944-64-2
Record name 3-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79944-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org

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